Anacyclin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

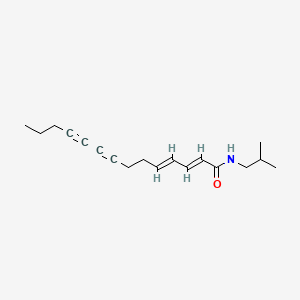

Anacyclin is a fatty amide.

Applications De Recherche Scientifique

Antiviral Activity

Molecular Docking Studies Against SARS-CoV-2

Recent studies have investigated the potential of Anacyclin as a therapeutic agent against COVID-19. An in silico study demonstrated that this compound could bind effectively to the spike protein of SARS-CoV-2, interacting with the angiotensin-converting enzyme 2 (ACE2) receptor, which is crucial for viral entry into human cells. The binding energy calculated was -6.26 kcal/mol, indicating a strong affinity for the target site .

Immunostimulatory Activity

This compound has been shown to enhance immune response in various studies. For instance, hot water polysaccharide extracts from Anacyclus pyrethrum demonstrated significant immunostimulatory effects in mice, increasing the number of peritoneal exudate cells and spleen cells .

Case Study: Immunomodulation in Animal Models

In a study involving cyclophosphamide-induced immunosuppression in rats, treatment with petroleum ether extract of Anacyclus pyrethrum resulted in improved blood parameters and increased survival rates in Candida albicans-infected animals. The extract significantly enhanced both humoral and cellular immunity, suggesting its use as an adaptogen and immunomodulator .

Antidepressant and Neuroprotective Effects

Behavioral Studies

Research has indicated that this compound exhibits antidepressant properties. In forced swim tests and tail suspension tests conducted on mice, this compound showed a significant reduction in immobility time, suggesting its potential as an antidepressant agent .

Table 2: Summary of Behavioral Effects

| Test Type | Result |

|---|---|

| Forced Swim Test | Reduced immobility |

| Tail Suspension Test | Significant antidepressant effect |

Anticonvulsant Activity

Mechanistic Insights

The ethanolic extract from Anacyclus pyrethrum has demonstrated anticonvulsant properties by inhibiting voltage-dependent sodium ion channels similarly to established anticonvulsants like phenytoin. This activity was evaluated using electroconvulsive shock models in mice .

Local Anesthetic Properties

Clinical Applications

A double-blind clinical study compared the local anesthetic effects of an alcoholic extract of Anacyclus pyrethrum with standard anesthetics like Xylocaine hydrochloride. The results indicated comparable efficacy, suggesting its potential use in dental procedures .

Analyse Des Réactions Chimiques

Phytochemical Composition

Anacyclus pyrethrum roots contain diverse secondary metabolites, including:

-

Fatty acids (e.g., palmitic, stearic, and oleic acids)

-

Sterols (e.g., β-sitosterol)

-

Alkaloids (identified via Dragendorff and Mayer reagents)

-

Tannins (gallic and catechic types)

-

Coumarins (detected via fluorescence)

-

Mucilage (precipitation-positive)

Notably, saponins and anthracenic compounds were absent in multiple studies .

Tannin Identification

-

Reagent: Ferric chloride (FeCl₃)

-

Reaction: Gallic tannins form a dark green complex via Fe³⁺ coordination .

Tannin+FeCl3→Green complex

Sterol Detection

-

Reagent: Liebermann-Buchard (acetic anhydride + sulfuric acid)

-

Reaction: Sterols form a red-violet ring due to dehydration and conjugation :

SterolH2SO4Dehydrated sterol→Colored complex

Alkaloid Precipitation

-

Reagents: Dragendorff (BiI₃) and Mayer (HgCl₂ + KI)

-

Reaction: Alkaloids form orange/red precipitates via ionic interactions :

Alkaloid+BiI3→Orange precipitate

Mucilage Confirmation

Radical-Mediated Degradation

-

UV light and sulfite cleave C-Cl and C-F bonds in pollutants (analogous to detoxification pathways) . Similar mechanisms may apply to halogenated compounds in Anacyclus.

Table 1: Phytochemical Screening Results

| Chemical Group | Reagent/Test | Result |

|---|---|---|

| Tannins | FeCl₃ | Dark green (+++) |

| Alkaloids | Dragendorff | Red precipitate (++) |

| Sterols | Liebermann-Buchard | Red-violet ring (+) |

| Coumarins | Fluorescence | Intense (+) |

| Mucilage | Ethanol | Flakes (+++) |

| Saponins | Foam index | Negative (-) |

Critical Observations

Propriétés

Formule moléculaire |

C18H25NO |

|---|---|

Poids moléculaire |

271.4 g/mol |

Nom IUPAC |

(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide |

InChI |

InChI=1S/C18H25NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h12-15,17H,4-5,10-11,16H2,1-3H3,(H,19,20)/b13-12+,15-14+ |

Clé InChI |

CAZNLADLZFVEBY-SQIWNDBBSA-N |

SMILES |

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C |

SMILES isomérique |

CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)C |

SMILES canonique |

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.